molecular formula C26H26N4O3 B113504 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid CAS No. 163521-19-5

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B113504
CAS No.: 163521-19-5
M. Wt: 442.5 g/mol
InChI Key: RSXUEYFLDNUILS-UHFFFAOYSA-N
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Description

Vilazodone carboxylic acid is a derivative of vilazodone, a compound primarily known for its use in the treatment of major depressive disorder. Vilazodone carboxylic acid is chemically identified as 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vilazodone carboxylic acid typically involves multiple steps, starting from 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide . The process includes:

    Reaction of 5-cyanoindole with 4-chlorobutanoyl chloride: under catalysis by isobutyl-aluminum chloride to form an intermediate chloride.

    Reduction of the intermediate: using 2-(methoxyethoxy)aluminum hydride to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

    Reduction of 5-nitrobenzofuran-2-carboxamide: via hydrogenation with palladium on carbon, followed by reaction with bis(2-chloroethyl)amine to form 5-(piperazin-1-yl)benzofuran-2-carboxamide.

    Nucleophilic substitution: of the intermediates with potassium carbonate in dimethylformamide to finally yield vilazodone carboxylic acid.

Industrial Production Methods: For industrial production, a more efficient and environmentally friendly synthetic route has been developed. This involves the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher overall yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUEYFLDNUILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458579
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163521-19-5
Record name 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VILAZODONE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
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5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
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5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
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5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Reactant of Route 5
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Reactant of Route 6
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Customer
Q & A

A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []

ANone: The research team implemented several modifications to enhance the synthesis:

  1. Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []
  2. Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
  3. Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []
  4. Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []

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